N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide
CAS No.: 1206992-21-3
Cat. No.: VC7939565
Molecular Formula: C17H14FN3O
Molecular Weight: 295.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206992-21-3 |
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Molecular Formula | C17H14FN3O |
Molecular Weight | 295.31 |
IUPAC Name | 2-(4-fluorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
Standard InChI | InChI=1S/C17H14FN3O/c18-14-6-4-12(5-7-14)10-17(22)20-15-3-1-2-13(11-15)16-8-9-19-21-16/h1-9,11H,10H2,(H,19,21)(H,20,22) |
Standard InChI Key | XWERWFXDGBGNDR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=CC=NN3 |
Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=CC=NN3 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The compound N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide is systematically named according to IUPAC rules. Its molecular formula is C₁₇H₁₄FN₃O, with a molecular weight of 299.31 g/mol. The structure comprises a central acetamide backbone linked to a 4-fluorophenyl group and a 3-(1H-pyrazol-3-yl)phenyl substituent (Figure 1) .
Structural Features
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Acetamide core: The scaffold features a carbonyl group bonded to a nitrogen atom, forming the amide linkage.
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4-Fluorophenyl moiety: A fluorine atom at the para position of the phenyl ring enhances electronic effects, potentially influencing bioavailability and receptor interactions .
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3-(1H-Pyrazol-3-yl)phenyl group: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to hydrogen-bonding capabilities and metabolic stability .
Synthetic Strategies and Characterization
Proposed Synthetic Routes
While no explicit synthesis for this compound is documented, analogous pathways from pyrazole-acetamide derivatives suggest the following steps (Scheme 1) :
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Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with diketones or enol ethers.
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Introduction of the acetamide group: Coupling of 3-(1H-pyrazol-3-yl)aniline with 2-(4-fluorophenyl)acetyl chloride under basic conditions.
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Purification: Recrystallization or column chromatography to isolate the target compound.
A similar approach was employed in the synthesis of N-(4-cyano-2-phenylpyrazol-3-yl)-2-[[4-(4-fluorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide, where amide bond formation was achieved via nucleophilic acyl substitution .
Spectroscopic Characterization
Hypothetical spectral data, inferred from related structures , include:
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¹H NMR:
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δ 7.2–7.8 (m, aromatic protons from phenyl and pyrazole rings).
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δ 3.6 (s, CH₂ of acetamide).
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δ 10.2 (s, NH of amide).
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IR:
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1650 cm⁻¹ (C=O stretch of amide).
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1550 cm⁻¹ (C-N stretch).
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HRMS: m/z 299.31 [M+H]⁺.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to exhibit limited aqueous solubility due to aromaticity and amide hydrophobicity. Enhanced solubility in polar aprotic solvents (e.g., DMSO) .
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the amide bond .
Melting Point and Crystallinity
Based on analogs like N-(3-chloro-4-fluorophenyl)-2-[4-(1-phenyl-1H-pyrazol-4-yl)-3,6-dihydropyridin-1(2H)-yl]acetamide (melting point: 170–172°C) , the target compound may melt between 160–180°C, with crystallinity dependent on substituent symmetry.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The acetamide-pyrazole framework is prevalent in COX-2 inhibitors and antipsychotic agents. Modifications to the fluorophenyl group could tailor selectivity for specific therapeutic targets .
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